Hymenochirin-5Pc
Description
Properties
bioactivity |
Gram+ & Gram-, |
|---|---|
sequence |
ITIPPIIKDTLKKFFKGGIAGVMGKSQ |
Origin of Product |
United States |
Advanced Methodologies for Research Scale Production and Acquisition of Hymenochirin 5pc
Research Strategies for Peptide Isolation from Natural Sources for Mechanistic Studies
The primary method for discovering and initially characterizing Hymenochirin-5Pc is through its isolation from the natural source, the skin secretions of the Merlin's clawed frog, Pseudhymenochirus merlini. nih.gov This approach provides the native form of the peptide, which is essential for initial mechanistic and phylogenetic studies.
The process begins with the stimulation of peptide secretion from the frog's granular glands, a defense mechanism for the animal. This is typically achieved non-invasively by administering norepinephrine (B1679862), which induces the release of a complex mixture of bioactive compounds, including antimicrobial peptides, onto the skin surface. nih.gov The secretions are then carefully collected by rinsing the frog with a suitable solvent, often deionized water or a mild acidic solution, to capture the peptides.
Following collection, the crude secretion undergoes a multi-step purification process. The initial step is typically centrifugation to remove particulate matter, followed by solid-phase extraction to concentrate the peptide fraction and remove salts and other small molecules. The critical purification step relies on reverse-phase high-performance liquid chromatography (RP-HPLC). This technique separates the individual peptides based on their hydrophobicity. The complex mixture is injected into an HPLC column, and a gradient of increasing organic solvent (commonly acetonitrile (B52724) in water with a trifluoroacetic acid modifier) is applied. Peptides elute at characteristic retention times, allowing for their separation. Fractions are collected, and the presence of peptides is monitored by UV absorbance at specific wavelengths (e.g., 214 nm and 280 nm).
The purity of the isolated fractions is then assessed, and the primary structure of the peptide is determined. This is accomplished using a combination of mass spectrometry, to ascertain the molecular mass, and automated Edman degradation, which sequentially removes and identifies amino acid residues from the N-terminus of the peptide. nih.gov This peptidomic analysis led to the identification and characterization of this compound and several of its related peptides from the skin of P. merlini. nih.govsemanticscholar.org
Table 1: Hymenochirin Peptides Identified from Pseudhymenochirus merlini
| Peptide Name | Primary Amino Acid Sequence |
|---|---|
| Hymenochirin-5Pa | ITIPPIVKDTLKKFFKGGIAGVMGKSQ |
| Hymenochirin-5Pb | ITIPPIVKDTLKKFFKGGIAGVMGQ |
| This compound | ITIPPIIKDTLKKFFKGGIAGVMGKSQ |
| Hymenochirin-5Pd | ITIPPIVKDTLKKFFKGGIAGVMGQ |
| Hymenochirin-5Pe | ITIPPIVKDTLKKFIKGAISGVMa |
| Hymenochirin-5Pf | ITIPPIVKDTLKKFFKGGIAGVLGQ |
| Hymenochirin-5Pg | ITIPPIVKDTLKKFIKGAISSVMa |
| Hymenochirin-5Ph | ITIPPIVKNTLKKFIKGAVSALMS |
Source: Adapted from Conlon et al., 2014. semanticscholar.orgmdpi-res.com
Chemical Synthesis Approaches for this compound and its Analogues in Laboratory Settings
While isolation from natural sources is vital for discovery, it is often impractical for generating the larger quantities of peptide needed for extensive research. Chemical synthesis provides a reliable and scalable alternative, offering precise control over the peptide sequence and the ability to introduce non-natural amino acids or modifications to produce analogues. nih.govnih.govvanderbilt.edu This is particularly valuable for structure-activity relationship studies, where researchers systematically alter the peptide's structure to understand how its composition affects its biological function. nih.gov
Solid-Phase Peptide Synthesis (SPPS) Methodologies for this compound
Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for the chemical synthesis of peptides like this compound. powdersystems.combachem.com Developed by R. Bruce Merrifield, this technique involves building the peptide chain sequentially while the C-terminus is covalently anchored to an insoluble polymer resin. powdersystems.com This solid support simplifies the entire process by allowing for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing to remove by-products and unreacted materials. bachem.com
The synthesis of this compound via SPPS would follow a series of cyclical steps based on the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy: nih.gov
Resin Preparation: A resin, often a polystyrene-based polymer modified with a suitable linker (e.g., Wang or Rink Amide resin), is chosen. bachem.com
First Amino Acid Attachment: The C-terminal amino acid of this compound (Glutamine, Gln), with its alpha-amino group protected by Fmoc and its side chain protected if necessary, is covalently attached to the resin.
Deprotection: The Fmoc protecting group on the alpha-amino group is removed using a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent, exposing a free amine for the next coupling step. bachem.com
Coupling: The next N-alpha-Fmoc-protected amino acid in the sequence (Serine, Ser) is activated using a coupling reagent (e.g., HBTU, HATU) and added to the resin to form a new peptide bond. peptide.com
Washing: The resin is thoroughly washed to remove excess reagents and by-products.
This cycle of deprotection, coupling, and washing is repeated for each amino acid in the this compound sequence until the full 27-residue peptide is assembled. nih.gov Upon completion of the sequence, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). powdersystems.com The crude peptide is then precipitated, collected, and purified to a high degree using RP-HPLC.
Table 2: Representative SPPS Cycle (Fmoc/tBu Strategy)
| Step | Procedure | Purpose |
|---|---|---|
| 1. Swelling | The peptide-resin is swollen in a suitable solvent (e.g., DMF). | To allow access of reagents to the reactive sites on the polymer support. |
| 2. Deprotection | The resin is treated with a 20-40% solution of piperidine in DMF. | To remove the Fmoc group from the N-terminal amino acid. |
| 3. Washing | The resin is washed multiple times with DMF and other solvents. | To remove residual piperidine and by-products. |
| 4. Coupling | The next Fmoc-protected amino acid is pre-activated with a coupling reagent and added to the resin. | To form a new peptide bond, elongating the peptide chain. |
| 5. Washing | The resin is washed again with DMF and other solvents. | To remove excess activated amino acid and coupling by-products. |
Solution-Phase Peptide Synthesis for Scalable Research Applications
Solution-phase peptide synthesis (SolPS), also known as liquid-phase synthesis, predates SPPS and remains a valuable technique, particularly for large-scale production or the synthesis of very short peptides or fragments. nih.gov In this method, all reactions occur in a homogenous solution, and the intermediate products are purified after each step by conventional organic chemistry techniques like extraction, precipitation, or crystallization. rsc.orgresearchgate.net
The synthesis can proceed via two main strategies: stepwise addition of single amino acids or fragment condensation, where shorter, pre-synthesized peptide fragments are coupled together. nih.gov While SolPS avoids the use of expensive resins and can be more cost-effective for large-scale manufacturing, it is significantly more labor-intensive and time-consuming than SPPS for long peptides like this compound due to the required purification of each intermediate peptide. nih.govresearchgate.net However, modern advancements, such as the use of protecting groups that enhance solubility or facilitate purification, have improved the efficiency of solution-phase methods. mdpi.comgoogle.com For research applications requiring gram-scale quantities of this compound or specific fragments, a hybrid approach combining solution-phase fragment synthesis with a final solid-phase assembly could be considered.
Chemoenzymatic Synthesis Techniques for Complex this compound Constructs
Chemoenzymatic synthesis combines the precision of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. unacademy.com This approach can be particularly useful for creating complex peptide constructs that are challenging to produce by purely chemical means. Enzymes such as proteases or ligases can be used to catalyze the formation of peptide bonds between chemically synthesized fragments in a highly specific manner, often without the need for extensive side-chain protection. biorxiv.org
For this compound, a chemoenzymatic strategy could involve the SPPS synthesis of two or more peptide fragments. These unprotected fragments could then be joined together in solution using a specific ligase enzyme. nih.gov This method, known as enzymatic fragment condensation, can lead to higher yields and purity for long peptides by avoiding the cumulative failures that can occur during a single, continuous SPPS run. Furthermore, enzymes offer exquisite control over stereochemistry, ensuring the production of an enantiomerically pure final product. unacademy.commdpi.com This methodology is at the forefront of peptide science and would be a sophisticated approach for producing this compound or its analogues with specific modifications, such as glycosylation or phosphorylation, by using enzymes that can perform these post-translational modifications. biorxiv.org
Recombinant Expression Systems for this compound Production in Research
For producing large quantities of this compound, recombinant DNA technology offers a potentially cost-effective and scalable alternative to chemical synthesis. genscript.com This process involves introducing a synthetic gene encoding the this compound peptide into a host organism, which then manufactures the peptide.
The general workflow for recombinant expression is as follows:
Gene Design and Synthesis: A DNA sequence encoding this compound is designed. The codon usage is optimized for the chosen expression host (e.g., E. coli, Pichia pastoris) to ensure efficient translation.
Vector Construction: The synthetic gene is cloned into an expression vector. Often, the peptide is expressed as a fusion protein with a larger, more stable partner protein (e.g., thioredoxin, GST). This can protect the small Hymenochirin peptide from proteolytic degradation by host enzymes and simplifies purification. A cleavage site (e.g., for TEV protease or enterokinase) is typically engineered between the fusion partner and the peptide sequence to allow for its release after purification.
Host Transformation and Expression: The expression vector is introduced into the host cells. The cells are cultured, and protein expression is induced.
Purification and Cleavage: The cells are harvested and lysed, and the fusion protein is purified from the cell lysate, usually by affinity chromatography. The purified fusion protein is then treated with a specific protease to cleave off the this compound peptide.
Final Purification: The released this compound is separated from the fusion partner and the protease using a final purification step, such as RP-HPLC, to yield the pure peptide.
A significant challenge in the recombinant expression of antimicrobial peptides like this compound is their potential toxicity to the host organism. nih.gov Expressing the peptide as an inactive fusion protein is a common strategy to mitigate this issue. Despite the complexities of developing a recombinant production process, it remains a powerful option for obtaining the large amounts of peptide required for advanced preclinical research. genscript.comrndsystems.com
Detailed Structural and Conformational Research of Hymenochirin 5pc
Advanced Spectroscopic Techniques for Elucidating Hymenochirin-5Pc Secondary and Tertiary Structures in Research Environments
Spectroscopic techniques are indispensable for examining the structure of peptides in solution, providing insights under near-physiological conditions. These methods measure the interaction of electromagnetic radiation with the molecule to reveal details about its architecture.
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. univr.it In peptides and proteins, the primary chromophores that produce a CD signal are the peptide bonds of the backbone and, to a lesser extent, aromatic amino acid side chains. photophysics.com This makes CD an excellent tool for rapidly assessing the secondary structure of a peptide like this compound. photophysics.comcalvin.edu
By analyzing the far-UV CD spectrum (typically 190-250 nm), researchers can estimate the relative proportions of common secondary structural elements such as α-helices, β-sheets, and random coils. calvin.edu Each structure produces a characteristic spectrum, allowing for quantitative analysis. For host-defense peptides, CD is often used to study conformational changes upon interaction with different environments, such as aqueous buffers versus membrane-mimicking environments (e.g., solutions containing micelles or liposomes). Many peptides of this class are unstructured in aqueous solution but fold into an ordered, often α-helical, conformation upon encountering a lipid membrane. imrpress.com
While specific CD spectral data for this compound is not extensively available in public literature, a typical study would involve measuring its spectrum under various conditions to understand its conformational plasticity.
Table 1: Characteristic Far-UV CD Wavelength Minima and Maxima for Peptide Secondary Structures
| Secondary Structure | Wavelength of Positive Peak(s) (nm) | Wavelength of Negative Peak(s) (nm) |
|---|---|---|
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet | ~195-200 | ~215-220 |
| Random Coil | ~210-220 | ~195-200 |
This table presents generalized data characteristic of the technique.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that can determine the three-dimensional structure of peptides and proteins in solution at atomic resolution. uzh.ch The method relies on the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N. youtube.com For a peptide like this compound, a series of multidimensional NMR experiments are performed to first assign specific resonance signals to each atom in the molecule.
The key to structure determination lies in the Nuclear Overhauser Effect (NOE), which is a phenomenon that occurs between protons that are close to each other in space (typically < 5 Å), regardless of their position in the primary sequence. uzh.ch By identifying numerous NOE connections, a set of distance restraints can be generated. These restraints, along with dihedral angle restraints derived from scalar coupling constants, are used as input for computational algorithms to calculate an ensemble of structures consistent with the experimental data. nih.gov This provides a detailed picture of the peptide's fold and the spatial arrangement of its amino acid side chains. uzh.chnih.gov
Table 2: General Steps for 3D Peptide Structure Determination by NMR Spectroscopy
| Step | Description | Key NMR Experiments |
|---|---|---|
| 1. Sample Preparation | Production and purification of an isotopically labeled (¹⁵N, ¹³C) or unlabeled peptide sample at a suitable concentration and pH. uzh.ch | - |
| 2. Resonance Assignment | Assigning NMR signals to specific atoms in the peptide sequence. | COSY, TOCSY, HSQC, HNCA, HNCO |
| 3. Restraint Collection | Measuring distances between protons (NOEs) and determining dihedral angle restraints. | NOESY, HMBC |
| 4. Structure Calculation | Using computational software to generate a family of 3D structures that satisfy the experimental restraints. | - |
| 5. Structure Refinement & Validation | Refining the structures using energy minimization in a simulated solvent environment and assessing the quality of the final structure ensemble. | - |
This table outlines the standard research workflow for this technique.
X-ray crystallography is a technique used to determine the high-resolution, three-dimensional structure of molecules that can be crystallized. nih.gov When a beam of X-rays is directed at a well-ordered crystal, the electrons in the molecules diffract the X-rays into a specific pattern of spots. By measuring the position and intensity of these spots, a three-dimensional map of the electron density within the crystal can be calculated, from which the atomic structure of the molecule can be built. nih.gov
This method provides highly detailed and precise structural models. However, its application to peptides like this compound is contingent upon the ability to grow high-quality crystals, which can be a significant challenge. Many peptides, particularly those that are flexible or amphipathic, are resistant to crystallization. As of now, there are no publicly available reports of a crystal structure for this compound, suggesting that this technique may not have been successfully applied to this specific peptide.
Computational Modeling and Molecular Dynamics Simulations of this compound Conformation and Flexibility
Computational modeling, particularly molecular dynamics (MD) simulations, offers a powerful approach to study the conformational dynamics and flexibility of peptides at an atomic level. nih.govunitn.it MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how a peptide like this compound behaves over time. iit.it
Starting with a hypothesized or experimentally-derived structure, an MD simulation can predict how the peptide folds, unfolds, or changes its shape in different environments (e.g., in water, or embedded in a lipid bilayer). frontiersin.org These simulations provide invaluable insights into:
Conformational Landscapes: Identifying the most stable and frequently adopted shapes of the peptide.
Flexibility: Pinpointing which regions of the peptide are rigid and which are flexible.
Peptide-Membrane Interactions: Simulating the process of the peptide binding to and inserting into a model cell membrane, revealing the orientation and depth of insertion. nih.gov
Thermodynamic Properties: Calculating energies associated with different conformations or interactions. iit.it
For this compound, MD simulations could be used to build a model of its α-helical structure (a common motif for hymenochirins) and simulate its interaction with a model bacterial membrane to understand the structural basis of its antimicrobial activity. nih.gov
Biophysical Probes for Investigating this compound Interactions with Model Biological Membranes
To understand how this compound functions, it is essential to study its interaction with biological membranes. Biophysical probes, especially fluorescent probes, are widely used for this purpose. mdpi.com These are molecules that exhibit changes in their fluorescence properties (e.g., intensity, emission wavelength, lifetime, or polarization) in response to changes in their immediate environment. researchgate.netnih.gov
By incorporating these probes into model membranes, such as liposomes (spherical vesicles composed of a lipid bilayer) or micelles, researchers can monitor the effects of adding this compound. mdpi.com Different types of probes can provide distinct information:
Polarity-Sensitive Probes: These probes (e.g., Laurdan, Nile Red) report on the water content in their vicinity. A shift in their emission spectrum can indicate the peptide is causing membrane disruption or altering lipid packing. nih.gov
Anisotropy Probes: Fluorescence anisotropy measurements can reveal changes in membrane fluidity or order caused by the peptide's insertion.
Quenching Assays: The accessibility of a fluorescent probe attached to the peptide to quenchers located in different parts of the membrane can determine the peptide's depth of insertion.
These experiments are critical for building a comprehensive model of how this compound associates with and perturbs the lipid bilayers of target cells, which is presumed to be central to its biological activity. imrpress.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Hymenochirin-1B |
| This compound |
| Laurdan |
Mechanistic Investigations of Hymenochirin 5pc S Biological Interactions in Research Models
Elucidation of Molecular Mechanisms Underlying Antimicrobial Effects in Bacterial Model Systems
The antimicrobial activity of host-defense peptides like Hymenochirin-5Pc is generally attributed to their ability to compromise the integrity of microbial cell membranes, and in some cases, to interact with internal cellular components. frontiersin.orgimrpress.com As cationic and amphipathic molecules, they are electrostatically attracted to the negatively charged surfaces of bacterial membranes. explorationpub.commdpi.com This initial binding is a critical step that precedes the disruption of the membrane or translocation of the peptide into the cell. explorationpub.com
The primary proposed mechanism for the antimicrobial action of the hymenochirin family is the permeabilization and disruption of the cell membrane. imrpress.comnih.gov This process leads to the leakage of essential ions and metabolites, depolarization of the membrane potential, and ultimately, cell death. frontiersin.orgresearchgate.net While specific studies focusing exclusively on this compound are not detailed in available literature, the mechanisms are investigated using well-established model systems.
Liposome (B1194612) Models: To study membrane disruption, researchers often use artificial lipid vesicles called liposomes. These models mimic the composition of bacterial membranes. A common method is the leakage assay, where a fluorescent dye, such as carboxyfluorescein, is encapsulated within the liposomes at a concentration that causes its fluorescence to be quenched. frontiersin.org When an AMP like this compound is introduced, its interaction with the liposome can lead to pore formation or membrane destabilization, causing the dye to leak out and become diluted in the surrounding buffer. frontiersin.org This dilution results in a measurable increase in fluorescence, providing evidence of the peptide's membrane-lytic activity. frontiersin.org
Bacterial Cell Models: In studies with live bacteria, membrane permeabilization is assessed using specific fluorescent probes. For outer membrane permeabilization, a probe like 1-N-phenylnaphthylamine (NPN) is used, which fluoresces weakly in aqueous environments but strongly upon entering the hydrophobic interior of a damaged membrane. mdpi.commdpi.com To assess the integrity of the inner (cytoplasmic) membrane, dyes such as SYTOX Green are employed. This dye cannot cross the membrane of intact cells, but in cells with compromised membranes, it enters the cytoplasm, binds to nucleic acids, and emits a strong fluorescent signal. frontiersin.org Although a major challenge in developing hymenochirins as therapeutic agents is their hemolytic activity against red blood cells, this characteristic further supports a potent membrane-disrupting mechanism of action. nih.govsemanticscholar.org
| Model System | Assay Type | Principle | Typical Output |
|---|---|---|---|
| Liposomes | Dye Leakage Assay (e.g., Calcein, Carboxyfluorescein) | Disruption of the lipid bilayer by the peptide causes release of a self-quenched fluorescent dye, leading to an increase in fluorescence upon dilution. frontiersin.org | Percentage of dye leakage or rate of fluorescence increase. |
| Bacterial Cells (Gram-negative) | NPN Uptake Assay | The peptide disrupts the outer membrane, allowing the NPN probe to enter the hydrophobic environment of the membrane and fluoresce. mdpi.com | Increase in fluorescence intensity. |
| Bacterial Cells | SYTOX Green Uptake Assay | The peptide disrupts the cytoplasmic membrane, allowing the dye to enter the cell, bind to DNA, and fluoresce. frontiersin.org | Percentage of permeabilized cells or fluorescence intensity. |
Beyond direct membrane damage, it is widely accepted that many antimicrobial peptides can translocate across the bacterial membrane without causing complete lysis and then interact with various intracellular targets. imrpress.comresearchgate.net Potential intracellular activities include the inhibition of cell wall synthesis, nucleic acid synthesis, and protein synthesis, or interference with enzymatic activity. researchgate.netresearchgate.net
However, for many frog skin peptides, including the hymenochirin family, the precise mechanisms of action following internalization remain largely unknown. imrpress.com Research has not yet identified the specific intracellular biomolecules or metabolic pathways that this compound may target or modulate once inside a bacterial cell. This represents a key area for future investigation to fully understand its antimicrobial profile.
Research on this compound's Modulatory Effects on Cellular Pathways in in vitro Systems
The biological activities of antimicrobial peptides are not always limited to direct killing of microbes. Many can also modulate host cellular pathways, exhibiting immunomodulatory or anti-cancer effects. mdpi-res.comresearchgate.netnih.gov For instance, research on synthetic analogs of a related peptide, Hymenochirin-1B, has shown they can significantly stimulate the production of anti-inflammatory cytokines, such as IL-4 and IL-10, in human peripheral blood mononuclear cells, while not affecting pro-inflammatory cytokines. nih.gov Other frog-derived peptides have been shown to induce apoptosis (programmed cell death) in cancer cells. mdpi-res.comresearchgate.net
Currently, there is no specific research available detailing the effects of this compound on host cellular signaling pathways in in vitro systems. Studies to determine if this compound can modulate key inflammatory or cell-death pathways (e.g., MAPK, NF-κB, or caspase pathways) have not been reported.
Analysis of this compound's Interactions with Specific Biomolecules (e.g., proteins, lipids) in Research Scenarios
The interaction of this compound with biomolecules is fundamentally governed by its primary structure and resulting physicochemical properties. nih.govwikipedia.org As a cationic, amphipathic peptide, its most critical interactions are with lipids, which form the basis of its antimicrobial activity through membrane disruption. mdpi.comfrontiersin.org
The interaction begins with the electrostatic attraction between the positively charged residues of the peptide and the negatively charged components of bacterial membranes, such as phosphatidylglycerol, cardiolipin, and lipopolysaccharides (LPS). frontiersin.orgexplorationpub.com Following this initial binding, the hydrophobic face of the peptide inserts into the non-polar core of the lipid bilayer, leading to membrane perturbation. researchgate.net
An analysis of the this compound amino acid sequence (ITIPPIIKDTLKKFFKGGIAGVMGKSQ) reveals the distribution of these key residues.
| Amino Acid Sequence | Residue Type | Role in Interaction |
|---|---|---|
| I, L, V, F, A, G, P | Hydrophobic/Non-polar | These residues form the hydrophobic face of the peptide, which drives insertion into the lipid core of the membrane. researchgate.net |
| K | Cationic (Positively Charged) | These Lysine residues provide the positive charge for electrostatic attraction to negatively charged bacterial membranes. mdpi.com |
| D | Anionic (Negatively Charged) | This Aspartic acid residue contributes to the overall charge and solubility profile. |
| S, T, Q, N | Polar, Uncharged | These residues contribute to the hydrophilic face of the peptide and can participate in hydrogen bonding. nih.gov |
While the peptide-lipid interaction is central to its mechanism, specific studies on the interaction of this compound with particular proteins, either on the bacterial surface or within the cytoplasm, have not been documented. Such interactions could be crucial for potential intracellular mechanisms of action or immunomodulatory effects. researchgate.net
Structure Activity Relationship Sar Research and Rational Design of Hymenochirin 5pc Analogues for Research Enhancement
Design Principles for Hymenochirin-5Pc Analogue Synthesis to Explore Functional Domains
The rational design of this compound analogues is guided by principles established through extensive research on the hymenochirin family, particularly Hymenochirin-1B. The primary goal is to modulate the peptide's amphipathicity, net charge, helicity, and proteolytic stability to enhance its desired biological activities while minimizing undesired effects like toxicity.
Systematic amino acid substitution is a fundamental strategy for probing the functional domains of hymenochirin peptides. Research on Hymenochirin-1B has shown that substitutions on the hydrophilic face of the α-helix are particularly effective at modifying activity. nih.gov
Key substitution strategies include:
Cationicity Enhancement: Replacing neutral or acidic residues, such as Proline (Pro), Glutamic acid (Glu), and Aspartic acid (Asp), with basic residues like L-lysine (K) can increase the peptide's net positive charge. nih.gov This generally enhances electrostatic interactions with negatively charged microbial or cancer cell membranes, often leading to increased potency. nih.govnih.gov For example, the [D9K] analogue of Hymenochirin-1B showed up to a 6-fold increase in cytotoxic potency against several cancer cell lines. nih.gov
Table 1: Effects of Amino Acid Substitution on Hymenochirin-1B Analogue Activity Data derived from studies on Hymenochirin-1B and presented as a model for this compound analogue design.
| Analogue | Substitution | Effect on Potency (vs. Cancer Cells) | Effect on Hemolytic Activity (LC50) |
|---|---|---|---|
| [D9K]-Hymenochirin-1B | Asp9 → L-Lysine | Up to 6-fold increase | Increased (LC50 = 174 µM) |
| [D9k]-Hymenochirin-1B | Asp9 → D-Lysine | Potency retained/slightly increased | Reduced (LC50 > 300 µM) |
| [E6k,D9k]-Hymenochirin-1B | Glu6 → D-Lysine, Asp9 → D-Lysine | High potency retained | Reduced (LC50 > 300 µM) |
Linear peptides like the hymenochirins are often conformationally flexible and susceptible to degradation by proteases. explorationpub.com Peptide stapling is a synthetic strategy used to lock a peptide into its bioactive α-helical conformation. explorationpub.com This is typically achieved by introducing two unnatural amino acids with olefinic side chains at specific positions (e.g., i and i+4 or i and i+7) and then covalently linking them via ring-closing metathesis. explorationpub.com
Benefits of this strategy for designing hymenochirin analogues include:
Enhanced Helicity and Stability: Stapling pre-organizes the peptide into a stable α-helix, which can lead to more favorable interactions with its molecular target. explorationpub.com
Improved Protease Resistance: The macrocyclic constraint makes the peptide less accessible to proteolytic enzymes, thereby increasing its half-life in biological assays. explorationpub.com
Studies on Hymenochirin-1B demonstrated that stapled analogues showed remarkable improvements in α-helicity, resistance to proteolysis, and antitumor activity compared to the linear parent peptide. explorationpub.com This approach provides a powerful tool for creating robust this compound analogues for research that requires stable and well-defined structures.
Beyond amino acid substitution and stapling, other chemical modifications can be employed to fine-tune the properties of hymenochirin analogues. Glycosylation, the attachment of a sugar moiety, is a promising strategy. A study that combined glycosylation with peptide stapling for Hymenochirin-1B resulted in an analogue with high proteolytic stability and improved anti-tumor selectivity. explorationpub.com Such modifications can influence a peptide's solubility, stability, and interaction with specific receptors, offering another layer of control in the rational design process.
Methodologies for Evaluating Modified this compound Analogue Interactions in Academic Assays
To evaluate the efficacy and properties of newly designed this compound analogues, a suite of standardized in vitro assays would be employed, mirroring the methodologies used for Hymenochirin-1B and other AMPs. nih.govnih.gov
Antimicrobial and Antitumor Potency Assays: The biological activity of the analogues is quantified by determining their minimum inhibitory concentration (MIC) against various bacterial strains or their median lethal concentration (LC50 or IC50) against selected cancer cell lines. nih.govmdpi.com These assays measure the concentration of the peptide required to inhibit growth or kill the target cells.
Hemolytic Assays: A critical step in evaluating research potential is to assess the peptide's toxicity towards host cells. A standard hemolytic assay measures the lysis of human red blood cells (erythrocytes) at various peptide concentrations. nih.govnih.gov The goal is often to design analogues with a high therapeutic index—high potency against target cells but low hemolytic activity.
Circular Dichroism (CD) Spectroscopy: This technique is used to assess the secondary structure of the peptide analogues. CD spectroscopy can determine the degree of α-helicity, particularly in membrane-mimetic environments (e.g., in the presence of detergents or lipids), providing insight into how structural changes correlate with function. researchgate.net
Proteolytic Stability Assays: To confirm that modifications like stapling or D-amino acid incorporation have enhanced stability, analogues are incubated with proteases (e.g., trypsin, chymotrypsin) or serum. explorationpub.comnih.gov The amount of intact peptide remaining over time is then quantified, typically using High-Performance Liquid Chromatography (HPLC).
Immunomodulatory Assays: For research into immune responses, analogues can be tested for their ability to modulate cytokine production. This involves co-culturing the peptides with immune cells, such as human peripheral blood mononuclear cells (PBMCs), and then measuring the release of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-10) using methods like ELISA. nih.gov
Computational Approaches in Guiding Analogue Design for Targeted Research Objectives
Computational modeling is an indispensable tool in the rational design of peptide analogues, enabling researchers to predict the effects of chemical modifications before undertaking costly and time-consuming synthesis. frontiersin.orgbiophysics.orguq.edu.au
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of a peptide in a simulated biological environment (e.g., in water or near a lipid bilayer). These simulations provide insights into the conformational stability of different analogues, helping to predict which designs will maintain the desired α-helical structure. explorationpub.com
Molecular Docking: This technique predicts the preferred orientation and binding affinity of a peptide analogue to its target protein or membrane. explorationpub.comfrontiersin.org For hymenochirins, docking studies can help identify key residues involved in membrane insertion or interactions with molecular targets, guiding the design of substitutions to enhance these interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use statistical methods to correlate specific physicochemical properties of a series of compounds with their biological activity. nih.gov By analyzing data from an initial set of this compound analogues, a QSAR model could be developed to predict the potency or toxicity of new, unsynthesized designs, thereby accelerating the optimization process.
By combining these computational tools with the synthetic strategies and evaluation methodologies described, researchers can systematically explore the structure-activity landscape of this compound, leading to the development of novel peptide analogues with enhanced properties tailored for specific research objectives. frontiersin.org
Hymenochirin 5pc As a Research Tool and Probe in Chemical Biology
Application of Hymenochirin-5Pc in Elucidating Fundamental Cellular Processes and Signaling Pathways
Peptides that modulate cellular functions can serve as powerful tools to unravel complex biological pathways. nih.gov Given the cytotoxic nature of the hymenochirin family, this compound likely perturbs critical cellular processes such as cell proliferation, survival, or membrane integrity. nih.govimrpress.com By studying the cellular responses to this compound treatment, researchers can gain insights into the signaling pathways that govern these fundamental processes.
For instance, if this compound induces apoptosis, its effects can be dissected by examining key signaling molecules in the apoptotic cascade, such as caspases, Bcl-2 family proteins, and p53. The modulation of specific signaling pathways, such as the PI3K/Akt/mTOR or Ras/Raf/MEK/ERK pathways, which are often dysregulated in cancer, could also be investigated. researchgate.net
Table 2: Potential Cellular Processes and Signaling Pathways Investigated Using this compound
| Cellular Process | Potential Signaling Pathway | Experimental Approach |
| Apoptosis | Caspase activation cascade, Mitochondrial pathway | Western blotting for cleaved caspases, cytochrome c release assays, TUNEL staining. |
| Cell Cycle Arrest | Cyclin/CDK regulation, p53 pathway | Flow cytometry for cell cycle analysis, Western blotting for cyclins and CDKs. |
| Membrane Permeabilization | Disruption of membrane potential | Use of membrane potential-sensitive dyes, lactate (B86563) dehydrogenase (LDH) release assays. |
| Inflammatory Response | NF-κB signaling, MAPK pathways | Reporter gene assays for NF-κB activity, Western blotting for phosphorylated MAPKs. |
The application of this compound as a molecular tool in these investigations could help to delineate the intricate network of interactions that control cellular fate and function.
Utilization of this compound in in vitro Assay Systems for Mechanistic and High-Throughput Screening Research
In vitro assay systems are indispensable for detailed mechanistic studies and for high-throughput screening (HTS) to identify new bioactive compounds. nih.govbmglabtech.com this compound can be utilized in these systems both as a tool for assay development and as a reference compound.
For mechanistic studies, in vitro assays can be designed to investigate the direct interaction of this compound with purified proteins or lipid bilayers. wuxibiology.com For example, surface plasmon resonance (SPR) could be used to quantify the binding affinity and kinetics of this compound to a potential receptor identified through probe-based studies.
In the context of HTS, an assay could be developed where this compound-induced cell death is the readout. nih.govresearchgate.net This assay could then be used to screen large libraries of small molecules to identify compounds that either mimic or inhibit the effects of this compound. nih.gov Such screens could lead to the discovery of novel therapeutic agents that target the same pathway as the peptide.
Table 3: Examples of in vitro Assay Systems Utilizing this compound
| Assay Type | Purpose | Readout Technology |
| Enzyme Activity Assay | To determine if this compound directly inhibits or activates a specific enzyme. | Fluorescence, Luminescence, Absorbance. wuxibiology.com |
| Receptor Binding Assay | To quantify the binding of this compound to a purified receptor protein. | Radioligand binding, Surface Plasmon Resonance (SPR), Fluorescence Polarization. |
| Cell Viability HTS Assay | To screen for compounds that modulate this compound-induced cytotoxicity. | Luminescence (e.g., CellTiter-Glo®), Fluorescence (e.g., Calcein AM). pharmaron.com |
| Membrane Permeability Assay | To measure the ability of this compound to disrupt synthetic lipid vesicles. | Release of encapsulated fluorescent dyes. |
The integration of this compound into these in vitro platforms would facilitate a deeper understanding of its mechanism of action and accelerate the discovery of new molecules with similar or opposing biological activities.
Advanced Analytical and Bioanalytical Methodologies Applied to Hymenochirin 5pc Research
High-Resolution Mass Spectrometry for Peptide Characterization and Modification Analysis in Research
High-resolution mass spectrometry (HRMS) is a cornerstone in the characterization of peptides like Hymenochirin-5Pc. This powerful technique provides highly accurate mass measurements, which are fundamental for confirming the elemental composition of the peptide and identifying any post-translational modifications.
In a typical research workflow, following the isolation of this compound, the sample would be introduced into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument. The resulting mass spectrum would provide a precise mass-to-charge (m/z) ratio of the intact peptide. This experimental mass is then compared to the theoretical mass calculated from its amino acid sequence to verify its identity.
Furthermore, tandem mass spectrometry (MS/MS) is employed to sequence the peptide. In this process, the protonated peptide molecule is isolated and subjected to fragmentation. The resulting fragment ions are then analyzed to determine the amino acid sequence. This is particularly crucial for confirming the primary structure of this compound and for identifying the location and nature of any modifications, such as amidation or hydroxylation, which are common in frog skin peptides. The high resolution of the instrument allows for the differentiation of isobaric amino acids and modifications, ensuring an unambiguous characterization.
Table 1: Representative High-Resolution Tandem Mass Spectrometry (MS/MS) Fragmentation Data for a Hypothetical this compound Fragment
| Fragment Ion Type | Sequence | Observed m/z | Calculated m/z | Mass Accuracy (ppm) |
| b2 | Gly-Leu | 171.1128 | 171.1132 | -2.3 |
| y3 | Ile-Val-NH2 | 344.2559 | 344.2564 | -1.5 |
| b4 | Gly-Leu-Ser-Pro | 399.2245 | 399.2248 | -0.8 |
| y5 | Lys-Ile-Val-NH2 | 516.3827 | 516.3833 | -1.2 |
| b6 | Gly-Leu-Ser-Pro-Ala-Gly | 584.3094 | 584.3099 | -0.9 |
Advanced Chromatography Techniques for Peptide Purification and Purity Assessment in Academic Studies
Advanced chromatography, particularly reversed-phase high-performance liquid chromatography (RP-HPLC), is indispensable for the purification and purity assessment of this compound in academic research. mdpi.com This technique separates peptides based on their hydrophobicity.
For the purification of synthetic or isolated this compound, a crude sample is injected into an HPLC system equipped with a C18 column. A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid is used to elute the peptides. nih.gov this compound, with its unique hydrophobic profile, will elute at a characteristic retention time, separating it from impurities such as truncated or modified peptide sequences. researchgate.net
The purity of the collected fractions is then assessed by analytical RP-HPLC. A small amount of the purified peptide is injected onto a high-resolution analytical column, and the resulting chromatogram is analyzed. The purity is determined by integrating the area of the main peptide peak and comparing it to the total area of all peaks detected at a specific wavelength (usually 214 nm, where the peptide bond absorbs). A high degree of purity is essential for accurate biological and structural studies.
Table 2: Hypothetical Analytical RP-HPLC Data for Purified this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (B52724) |
| Gradient | 5-65% B over 30 min |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 214 nm |
| Retention Time of Main Peak | 18.7 min |
| Peak Area of Main Peak | 98.5% |
| Total Area of Impurity Peaks | 1.5% |
| Calculated Purity | 98.5% |
Flow Cytometry for Cellular Interaction and Internalization Studies in Research Models
Flow cytometry is a powerful technique used to investigate the interaction of this compound with cells and to quantify its internalization in research models. This method allows for the rapid analysis of a large number of individual cells, providing statistically robust data.
To study cellular binding, this compound can be labeled with a fluorescent dye (e.g., FITC or Alexa Fluor 488) without significantly altering its biological activity. These fluorescently labeled peptides are then incubated with a cell population of interest (e.g., bacterial or cancer cells) for various times and at different concentrations. A flow cytometer then measures the fluorescence intensity of each individual cell. An increase in the mean fluorescence intensity of the cell population indicates binding of the peptide to the cell surface.
For internalization studies, a quenching agent that cannot penetrate the cell membrane, such as trypan blue, can be added. This quenches the fluorescence of the peptides that are bound to the cell surface but not those that have been internalized. The remaining fluorescence, measured by the flow cytometer, is proportional to the amount of internalized peptide.
Table 3: Representative Flow Cytometry Data for Cellular Binding of Fluorescently Labeled this compound to a Model Cell Line
| This compound Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Percentage of Fluorescently Positive Cells |
| 0 (Control) | 10.2 | 0.5% |
| 1 | 150.8 | 35.2% |
| 5 | 680.4 | 85.1% |
| 10 | 1250.6 | 98.7% |
Confocal Microscopy for Subcellular Localization Investigations and Morphological Studies
Confocal microscopy is an essential tool for visualizing the subcellular localization of this compound and for studying any morphological changes it may induce in cells. This high-resolution imaging technique allows for the creation of optical sections through a cell, providing a three-dimensional view of the peptide's distribution. nih.gov
Similar to flow cytometry studies, this compound is labeled with a fluorescent probe. The labeled peptide is then incubated with live or fixed cells. The cells can also be co-stained with fluorescent markers for specific organelles (e.g., DAPI for the nucleus, MitoTracker for mitochondria, or FM4-64 for the cell membrane) to determine the precise subcellular location of the peptide.
By acquiring a series of images at different focal planes (a z-stack), a 3D reconstruction of the cell can be generated, revealing whether this compound localizes to the cell membrane, cytoplasm, nucleus, or other organelles. nih.gov This information is critical for understanding the peptide's mechanism of action. Additionally, confocal microscopy can be used to observe time-dependent changes in cell morphology, such as membrane blebbing or disruption, upon exposure to this compound. nih.gov
Table 4: Hypothetical Observations from a Confocal Microscopy Study of Fluorescently Labeled this compound in a Research Model
| Time Point | Subcellular Localization of this compound | Observed Morphological Changes in Cells |
| 5 min | Accumulation at the cell membrane | No significant changes |
| 30 min | Punctate distribution within the cytoplasm | Minor membrane perturbations |
| 60 min | Co-localization with mitochondrial marker | Evidence of membrane blebbing and cell shrinkage |
| 120 min | Diffuse cytoplasmic and some nuclear signal | Significant loss of membrane integrity |
Bioinformatics and Proteomics Approaches in Hymenochirin 5pc Research
Comparative Sequence Analysis with Other Amphibian Peptides for Evolutionary and Functional Insights
Comparative sequence analysis is a cornerstone of understanding the evolutionary and functional context of Hymenochirin-5Pc. This peptide is part of the broader hymenochirin family, which has been identified in the skin secretions of frogs from the Pipidae family, specifically from the genera Hymenochirus and Pseudhymenochirus. nih.govsemanticscholar.org
Peptidomic analysis of skin secretions from Pseudhymenochirus merlini led to the identification of several hymenochirin-5 peptides, including this compound. nih.gov These peptides show structural similarities to each other and to hymenochirin-5B from Hymenochirus boettgeri. nih.gov This structural conservation suggests a shared evolutionary origin and potentially similar functional roles. The presence of highly similar hymenochirin peptides in both Hymenochirus and Pseudhymenochirus supports a close phylogenetic relationship between these two genera, distinct from other genera within the Pipidae family like Xenopus and Silurana. nih.govsemanticscholar.org
Amphibian skin is a rich source of host-defense peptides, which are crucial components of their innate immune system. nih.gov These peptides, including the hymenochirins, have evolved to protect against a wide range of pathogens. nih.govontosight.ai By comparing the amino acid sequence of this compound with other amphibian antimicrobial peptides (AMPs), researchers can identify conserved regions and motifs that are likely important for its biological activity. nih.gov For instance, a bioinformatic analysis of over 1000 amphibian AMPs revealed correlations between peptide length, net charge, and hydrophobic content, which are key determinants of antimicrobial efficacy. nih.gov
The evolutionary relationships derived from these sequence comparisons provide a framework for understanding the diversification of these peptides and their adaptation to different environmental pressures. ias.ac.in The conservation of sequence and structure across different species points to the essential functions these peptides perform. proteinstructures.com
Table 1: Comparative Sequence Information of Hymenochirin Peptides
| Peptide | Source Organism | Sequence |
| This compound | Pseudhymenochirus merlini | Data not publicly available |
| Hymenochirin-5Pa | Pseudhymenochirus merlini | Data not publicly available |
| Hymenochirin-5Pb | Pseudhymenochirus merlini | Data not publicly available |
| Hymenochirin-5B | Hymenochirus boettgeri | Data not publicly available |
| Hymenochirin-1Pa | Pseudhymenochirus merlini | Data not publicly available |
| Hymenochirin-1Pb | Pseudhymenochirus merlini | Data not publicly available |
| Hymenochirin-1B | Hymenochirus boettgeri | Data not publicly available |
Note: Specific amino acid sequences for many of these peptides, including this compound, are often proprietary or not yet deposited in public databases.
Peptide Database Mining for this compound Related Sequences and Structural Motifs
Peptide databases are invaluable resources for identifying sequences and structural motifs related to this compound. cncb.ac.cnresearchgate.net These databases compile vast amounts of information from various sources, including text mining of scientific literature and direct submissions from research labs. cncb.ac.cn By searching these databases with the sequence of this compound or related peptides, researchers can uncover previously uncharacterized peptides with similar features.
Databases like PepBank and the Antimicrobial Peptide Database (APD) are instrumental in this process. cncb.ac.cnunmc.edu PepBank, for example, contains thousands of peptide entries and allows for searches based on sequence similarity using tools like BLAST and Smith-Waterman. cncb.ac.cn The APD is a manually curated database that provides detailed information on antimicrobial peptides, including their source, activity, and structure. unmc.edu Mining such databases can reveal peptides with conserved motifs, which are short, recurring patterns of amino acids that often correspond to specific functions or structural elements. quora.comuniv-saida.dz
A structural motif is a specific arrangement of secondary structures, such as alpha-helices and beta-sheets, that can be found in different proteins. proteinstructures.comquora.com Identifying these motifs in this compound can provide clues about its three-dimensional structure and how it interacts with its targets. For example, many antimicrobial peptides adopt an amphipathic helical structure, which is crucial for their ability to disrupt microbial membranes. nih.gov
The process of peptide database mining can be summarized as follows:
Query Selection: The amino acid sequence of this compound or a related peptide is used as the query.
Database Search: The query is used to search comprehensive peptide databases.
Hit Analysis: The search results, or "hits," are analyzed to identify peptides with significant sequence similarity.
Motif Identification: The sequences of the identified peptides are aligned to find conserved motifs.
Functional Inference: The functions of the well-characterized peptides in the hit list can be used to infer the potential function of this compound.
This approach not only helps in understanding the specific properties of this compound but also contributes to the broader knowledge of peptide families and their evolutionary history.
In silico Prediction of this compound Activity and Interaction Profiles based on Structural Features
In silico methods, which involve computer simulations and modeling, are powerful tools for predicting the activity and interaction profiles of peptides like this compound based on their structural features. nih.govnih.gov These computational approaches can significantly accelerate the research process by prioritizing peptides for experimental validation. mdpi.com
The primary structure, or amino acid sequence, of this compound is the starting point for these predictions. proteinstructures.com Various online tools and software can calculate key physicochemical properties from the sequence, such as:
Hydrophobicity: The tendency of the peptide to avoid water, which influences its ability to insert into lipid bilayers.
Amphipathicity: The spatial separation of hydrophobic and hydrophilic residues, often visualized in a helical wheel projection, which is a hallmark of many membrane-active peptides.
Based on these and other structural descriptors, predictive models can estimate the likelihood of a peptide having certain biological activities. peerj.com For example, quantitative structure-activity relationship (QSAR) models can be developed to correlate specific structural features with antimicrobial or other biological activities. nih.gov
Molecular docking simulations can be used to predict how this compound might bind to specific molecular targets, such as bacterial cell wall components or viral proteins. mdpi.com These simulations provide insights into the binding affinity and the specific amino acid residues involved in the interaction.
Furthermore, in silico tools can predict potential immunogenicity, which is the ability of a peptide to elicit an immune response. nih.gov This is a critical consideration for the development of any peptide-based therapeutic. By identifying potential T-cell epitopes within the peptide sequence, researchers can assess the risk of an adverse immune reaction. nih.gov
The integration of these in silico predictions with experimental data provides a comprehensive understanding of this compound's structure-function relationships and guides the rational design of analogs with improved activity and safety profiles.
Table 2: In silico Predictive Tools and Their Applications in Peptide Research
| Tool/Method | Application | Predicted Parameters |
| Helical Wheel Projection | Visualizing amphipathicity | Distribution of hydrophobic and hydrophilic residues |
| QSAR Modeling | Predicting biological activity | Antimicrobial potency, cytotoxicity |
| Molecular Docking | Predicting binding interactions | Binding affinity, interaction sites with target molecules |
| Epitope Prediction | Assessing immunogenicity | Potential T-cell and B-cell epitopes |
| Physicochemical Calculators | Determining basic properties | Net charge, isoelectric point, hydrophobicity |
Challenges and Future Research Directions for Hymenochirin 5pc
Addressing Methodological Obstacles in Research-Scale Peptide Production and Comprehensive Characterization
A primary challenge in advancing our knowledge of hymenochirin-5Pc lies in obtaining sufficient quantities of the pure peptide for detailed study. Like many antimicrobial peptides, the production and characterization of this compound are fraught with methodological difficulties.
Peptide Production: The predominant method for producing hymenochirins and other peptides for research is solid-phase peptide synthesis (SPPS). nih.gov This technique allows for the controlled, stepwise addition of amino acids to build the peptide chain. However, challenges in SPPS can arise from the specific amino acid sequence of the peptide, potentially leading to incomplete reactions or the formation of deletion products. For longer peptides, achieving high purity and yield can be particularly demanding and costly. imrpress.com While the general structure for hymenochirins-2B through -5B has been proposed as XKIPX₂VKDTLKKVAKGX₂SX₂AGAX₃.COOH, the precise sequence of hymenochirin-5B is not consistently documented, making de novo synthesis challenging without definitive sequence data. nih.govvulcanchem.com
Comprehensive Characterization: Following synthesis, rigorous characterization is essential to ensure the correct peptide has been produced and to understand its structural and functional properties. This typically involves a suite of analytical techniques.
| Analytical Technique | Purpose in this compound Characterization | Potential Challenges |
| Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) | To confirm the molecular weight and thus the primary amino acid sequence of the synthesized peptide. | Ambiguities can arise if multiple amino acids or their modifications result in similar masses. |
| High-Performance Liquid Chromatography (HPLC) | To purify the peptide and assess its purity. plos.org | Achieving baseline separation from closely related impurities or isomers can be difficult. |
| Circular Dichroism (CD) Spectroscopy | To determine the secondary structure of the peptide (e.g., α-helical, β-sheet) in different environments, which is crucial for its biological function. wikipedia.org | The peptide's structure may be highly dependent on the solvent or membrane-mimetic environment used, requiring multiple experimental conditions. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the three-dimensional structure of the peptide in solution. | Requires relatively large amounts of highly pure peptide and can be time-consuming to analyze. |
The lack of readily available, well-characterized this compound is a significant bottleneck that impedes further investigation into its biological activities.
Unexplored Research Avenues in this compound's Molecular Function and Biological Roles
The molecular function of a peptide describes its fundamental biochemical activity, such as binding to a specific receptor or catalyzing a reaction. vulcanchem.com The biological role, in turn, refers to the broader physiological process in which the peptide participates. mdpi.com For this compound, both of these areas are largely uncharted territory.
Based on studies of the broader hymenochirin family and other antimicrobial peptides, the primary molecular function of this compound is likely the disruption of microbial cell membranes. imrpress.comwikipedia.org This is a common mechanism for cationic, amphipathic peptides, which are electrostatically attracted to the negatively charged components of bacterial membranes. wikipedia.org Upon interaction, they are thought to insert into the lipid bilayer, leading to pore formation and cell death. imrpress.comwikipedia.org
However, the specific molecular interactions and the full spectrum of biological roles for this compound remain to be elucidated. Key unexplored research avenues include:
Spectrum of Antimicrobial Activity: While other hymenochirins have shown activity against Gram-positive and Gram-negative bacteria, the specific efficacy of this compound against a wide range of clinically relevant pathogens is unknown. nih.gov
Anticancer Potential: Hymenochirin-1B has demonstrated cytotoxic activity against various cancer cell lines. mdpi.comnih.gov Investigating whether this compound shares these anticancer properties is a critical next step.
Immunomodulatory Effects: Some antimicrobial peptides can modulate the host's immune response, a function that could be harnessed for therapeutic purposes. nih.gov Whether this compound has such immunomodulatory roles is an open question.
Mechanism of Action: Beyond general membrane disruption, the precise mechanism by which this compound kills target cells is unknown. It could involve specific lipid or protein interactions that are yet to be identified.
Potential for this compound to Inform the Design of Novel Chemical Biology Research Tools
Chemical biology utilizes chemical tools to study and manipulate biological systems. ukri.orguchicago.edu Peptides like this compound, with their inherent biological activity, have the potential to be developed into valuable research tools.
By modifying the structure of this compound, for instance by incorporating fluorescent tags or photo-crosslinkers, researchers could create probes to study biological processes. nih.gov Such tools could be used to:
Visualize and Track Cellular Interactions: A fluorescently labeled this compound could be used to visualize its interaction with and entry into bacterial or cancer cells in real-time.
Identify Molecular Targets: By attaching a reactive group, this compound could be used to covalently label its binding partners in a cell, allowing for their identification and characterization.
Develop Drug Delivery Systems: The cell-penetrating properties of antimicrobial peptides could potentially be harnessed to deliver other molecules, such as drugs or imaging agents, into cells.
The development of this compound-based chemical biology tools is contingent on a more thorough understanding of its structure-activity relationships.
Bridging Knowledge Gaps within the Broader Hymenochirin Peptide Family Research
The hymenochirin family of peptides exhibits low structural variation compared to antimicrobial peptides from other amphibian species. vulcanchem.com This suggests a conserved evolutionary pressure and potentially a shared fundamental mechanism of action. However, significant knowledge gaps exist within the family, and research on this compound could help to fill them.
A major gap is the lack of comprehensive comparative studies across the different hymenochirin members. While hymenochirin-1B has been the focus of most research, the subtle differences in the sequences of hymenochirins-2B through -5B could translate to significant differences in their biological activity, potency, and selectivity.
| Hymenochirin Family Member | Key Research Findings | Major Knowledge Gaps |
| Hymenochirin-1B | C-terminally amidated; shows antimicrobial and anticancer activity; analogs have been synthesized to improve potency. nih.govmdpi.comnih.gov | Full spectrum of biological roles and detailed mechanism of action are still being investigated. |
| Hymenochirins-2B to -5B | Share a general structure with a free carboxyl C-terminus. nih.gov | The exact amino acid sequence of each member is not definitively established; specific biological activities and potencies are largely unknown. vulcanchem.com |
Systematic research into this compound and its siblings would provide a more complete picture of the structure-function relationships within this peptide family. This could reveal, for example, the importance of the C-terminal amidation seen in hymenochirin-1B versus the free carboxyl group of the other members for their respective activities. Such knowledge is crucial for the rational design of synthetic analogs with improved therapeutic properties. researchgate.net
Q & A
Q. What are the established methodologies for synthesizing Hymenochirin-5Pc, and how can purity and structural fidelity be validated?
Answer: Synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Post-synthesis, purity is validated via reverse-phase HPLC (≥95% purity threshold), while structural confirmation requires mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For reproducibility, document resin type, coupling reagents (e.g., HBTU/HOBt), and deprotection conditions. Include solvent gradients in HPLC protocols and ensure NMR assignments align with predicted chemical shifts .
Q. How should researchers design in vitro assays to evaluate this compound’s bioactivity against bacterial or cancer cell lines?
Answer: Use standardized cell lines (e.g., HeLa for cancer, E. coli for bacterial assays) with appropriate positive/negative controls. For dose-response studies, apply a logarithmic concentration range (e.g., 1 nM–100 µM) and measure viability via MTT or resazurin assays. Normalize data to untreated controls and include triplicate runs. Validate results with orthogonal methods (e.g., flow cytometry for apoptosis) to address assay-specific artifacts .
Q. What are the critical parameters for ensuring stability of this compound in physiological buffers during experimental workflows?
Answer: Stability testing should include incubation in PBS or serum-containing media at 37°C over 24–72 hours. Monitor degradation via HPLC and MS. Adjust pH to 7.4 and consider protease inhibitors (e.g., PMSF) if cleavage is observed. For long-term storage, lyophilize in ammonium bicarbonate buffer and store at −80°C. Document buffer composition and temperature explicitly .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?
Answer: Discrepancies often arise from model-specific variables (e.g., cell membrane composition, assay pH). Conduct meta-analyses to identify confounding factors, such as differences in compound solubility or incubation times. Use multivariate regression to isolate variables contributing to divergent outcomes. Cross-validate findings in 3D cell cultures or organoids to bridge in vitro/in vivo gaps .
Q. What computational strategies are effective for predicting this compound’s interaction with membrane receptors or lipid bilayers?
Answer: Employ molecular dynamics (MD) simulations with force fields like CHARMM36 or AMBER. Parameterize the peptide using quantum mechanics (QM) calculations for charge distribution. Analyze binding free energy via MM-PBSA/GBSA. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
Q. How should researchers design a scoping review to map the current landscape of this compound’s pharmacological applications?
Answer: Follow PRISMA-ScR guidelines:
Define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010).
Search PubMed, Scopus, and Web of Science using MeSH terms like "this compound AND (antimicrobial OR anticancer)."
Extract data into a matrix covering study design, models, outcomes, and limitations.
Identify knowledge gaps (e.g., lack of in vivo toxicity data) and propose priorities for systematic reviews .
Q. What experimental and computational approaches are recommended for elucidating this compound’s mechanism of action when traditional assays yield inconclusive results?
Answer: Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed pathways. Use CRISPR-Cas9 knockouts to validate target genes. For membrane interactions, apply atomic force microscopy (AFM) to visualize structural perturbations. Integrate multi-omics data with Bayesian network modeling to infer causal relationships .
Methodological Notes
- Data Reproducibility: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, simulation trajectories, and assay datasets in repositories like Zenodo or ChEMBL .
- Ethical Reporting: Disclose conflicts of interest and negative results to mitigate publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
